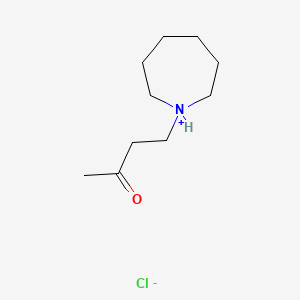
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azepan-1-ium-1-yl)butan-2-one chloride is a chemical compound with the molecular formula C10H20ClNO It is known for its unique structure, which includes an azepane ring, a butanone group, and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ium-1-yl)butan-2-one chloride typically involves the reaction of azepane with butanone under specific conditions. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the chloride salt. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of 4-(azepan-1-ium-1-yl)butan-2-one chloride may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(azepan-1-ium-1-yl)butan-2-one chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(azepan-1-ium-1-yl)butan-2-one chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(azepan-1-ium-1-yl)butan-2-one chloride involves its interaction with specific molecular targets. The azepane ring and butanone group can interact with enzymes and receptors, leading to various biological effects. The chloride ion may also play a role in the compound’s activity by influencing its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(azepan-1-yl)butanoic acid
- 4-(hexahydro-1H-azepin-1-yl)butan-2-one
- 2-(azepan-1-ylmethyl)-1-(4-methylphenyl)butan-1-one
Uniqueness
4-(azepan-1-ium-1-yl)butan-2-one chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride ion enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111472-70-9 |
|---|---|
Molekularformel |
C10H20ClNO |
Molekulargewicht |
205.72 g/mol |
IUPAC-Name |
4-(azepan-1-ium-1-yl)butan-2-one;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(12)6-9-11-7-4-2-3-5-8-11;/h2-9H2,1H3;1H |
InChI-Schlüssel |
INUXMLQXVLOVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC[NH+]1CCCCCC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















